Methyl 2-(4-bromophenyl)propanoate
Overview
Description
“Methyl 2-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as “2-(4-Bromomethylphenyl)propionic acid methyl ester” and "Benzeneacetic acid, 4-(bromomethyl)-α-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromophenyl)propanoate” consists of a bromophenyl group attached to a propanoate ester . The average mass of the molecule is 257.124 Da and the monoisotopic mass is 256.009888 Da .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromophenyl)propanoate” is a liquid at room temperature . The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 .Scientific Research Applications
Electroreductive Radical Cyclization
Methyl 2-(4-bromophenyl)propanoate has been studied in the context of electroreductive radical cyclization, a significant process in organic synthesis. Esteves et al. (2005) investigated the reductive intramolecular cyclization of certain bromo esters promoted by nickel(I) catalysts, leading to the formation of products like ethyl 2-(3',4'-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate. The process involves one-electron cleavage of the carbon–bromine bond, forming a radical intermediate that undergoes cyclization (Esteves et al., 2005).
Anti-inflammatory Activities
Some derivatives of Methyl 2-(4-bromophenyl)propanoate have shown promising anti-inflammatory activities. Ren et al. (2021) identified new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including derivatives of Methyl 2-(4-bromophenyl)propanoate. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Synthesis of Organoboranes
Methyl 2-(4-bromophenyl)propanoate has been utilized in the synthesis of organoboranes, compounds relevant in organic chemistry and materials science. Zaidlewicz and Wolan (2002) described the synthesis of ω-(4-bromophenyl)alkanoic acids and their transformation into boronates. This process involved hydroboration–thermal isomerization–oxidation, showcasing the chemical versatility of Methyl 2-(4-bromophenyl)propanoate derivatives (Zaidlewicz & Wolan, 2002).
Preparation of Block Copolymers
This compound has been used in the preparation of novel asymmetric difunctional initiators, which are crucial in the synthesis of block copolymers. Tunca et al. (2001) synthesized such initiators and utilized them in atom transfer radical polymerization, leading to polymers with tempo moiety as chain end. These polymers were effective initiators for stable free radical polymerization of styrene, highlighting the compound's role in advanced polymer chemistry (Tunca et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin, eyes, or clothing should also be avoided . In case of contact, washing with plenty of soap and water is recommended .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKRXZFJWFHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)propanoate | |
CAS RN |
83636-46-8 | |
Record name | methyl 2-(4-bromophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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